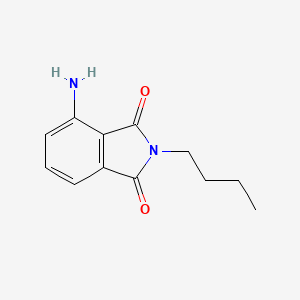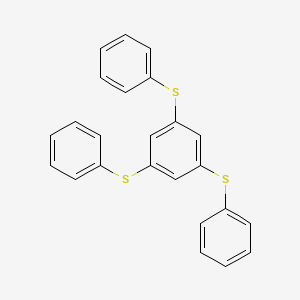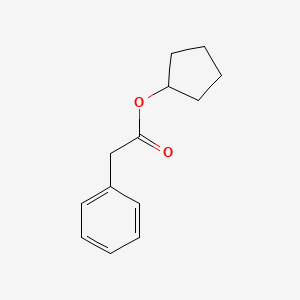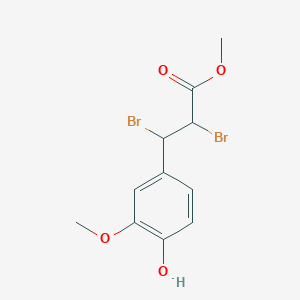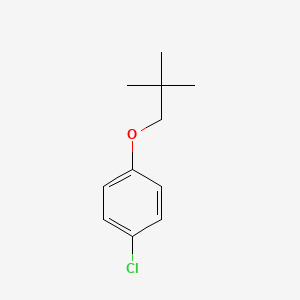
1-Chloro-4-(2,2-dimethylpropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2,2-dimethylpropoxy)benzene is an organic compound with the molecular formula C11H15ClO It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 2,2-dimethylpropoxy group is substituted at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2,2-dimethylpropoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with 2,2-dimethylpropanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(2,2-dimethylpropoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of 4-(2,2-dimethylpropoxy)phenol.
Oxidation: The compound can be oxidized using reagents like potassium permanganate, resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into 1-chloro-4-(2,2-dimethylpropoxy)cyclohexane using hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Nucleophilic Substitution: 4-(2,2-dimethylpropoxy)phenol.
Oxidation: 4-(2,2-dimethylpropoxy)benzoic acid.
Reduction: 1-chloro-4-(2,2-dimethylpropoxy)cyclohexane.
Applications De Recherche Scientifique
1-Chloro-4-(2,2-dimethylpropoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-chloro-4-(2,2-dimethylpropoxy)benzene involves its interaction with specific molecular targets and pathways. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the steric hindrance provided by the 2,2-dimethylpropoxy group.
Comparaison Avec Des Composés Similaires
1-Chloro-4-(1,1-dimethylpropoxy)benzene: Similar in structure but with a different alkoxy group.
1-Chloro-4-(2,2-dimethylbutoxy)benzene: Another derivative with a longer alkoxy chain.
1-Chloro-4-(2,2-dimethylpentoxy)benzene: Features an even longer alkoxy chain.
Uniqueness: 1-Chloro-4-(2,2-dimethylpropoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the 2,2-dimethylpropoxy group provides steric hindrance, affecting the compound’s reactivity in various chemical reactions.
Propriétés
Numéro CAS |
2180-28-1 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-chloro-4-(2,2-dimethylpropoxy)benzene |
InChI |
InChI=1S/C11H15ClO/c1-11(2,3)8-13-10-6-4-9(12)5-7-10/h4-7H,8H2,1-3H3 |
Clé InChI |
AHWFSQRFJJHPJP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


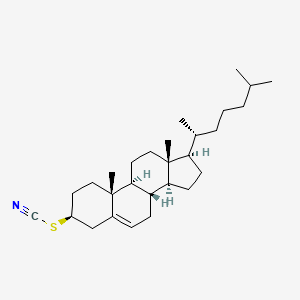
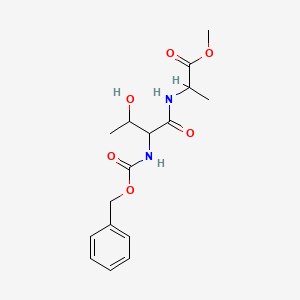
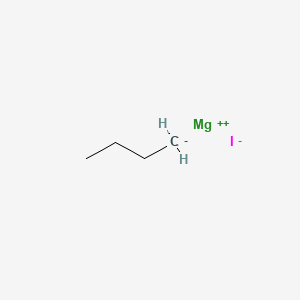
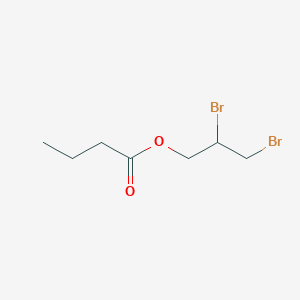
![4-[Diazo(phenyl)methyl]benzonitrile](/img/structure/B14743890.png)
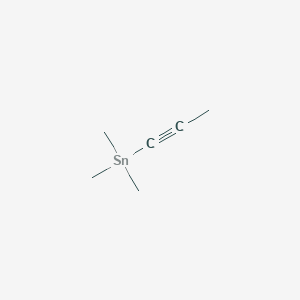
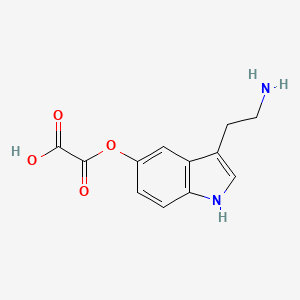
![8-Fluoronaphtho[1,2-c]furan-1,3-dione](/img/structure/B14743911.png)
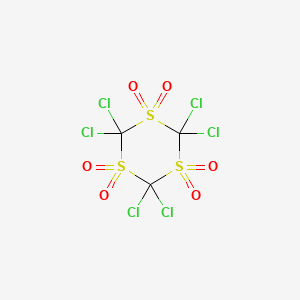
![2,3,4,5-Tetrachloro-6-[(4-hydroxyphenyl)(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoic acid](/img/structure/B14743925.png)
